1-(4-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclopentanecarboxamide
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Description
1-(4-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H29ClN2O3 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Functionalized amino acid derivatives, including compounds with structural similarities to the specified molecule, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. For instance, certain derivatives have shown significant cytotoxicity in ovarian and oral cancers, suggesting potential utility in designing new anticancer agents (Kumar et al., 2009).
Anticonvulsant Applications
Research into the structure-anticonvulsant activity relationship within certain chemical groups has identified compounds with significant anticonvulsant activity in rodent models. These findings indicate the potential for developing new anticonvulsant drugs based on similar chemical structures (Gunia-Krzyżak et al., 2017).
Antimicrobial Applications
A series of compounds have been synthesized and screened for in vitro antibacterial and antifungal activities, showing potential as antimicrobial agents. This includes activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, indicating the broad-spectrum potential of these compounds (Desai et al., 2011).
Antiviral Applications
Certain compounds have demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against other viruses, showcasing their potential as antiviral agents. This suggests that structurally related compounds could also possess significant antiviral properties (Giurg et al., 2017).
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-23(2,16-28)27-21(29)15-17-5-11-20(12-6-17)26-22(30)24(13-3-4-14-24)18-7-9-19(25)10-8-18/h5-12,28H,3-4,13-16H2,1-2H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMXEEOYNQQLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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